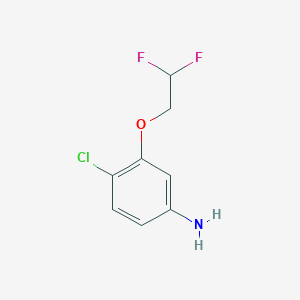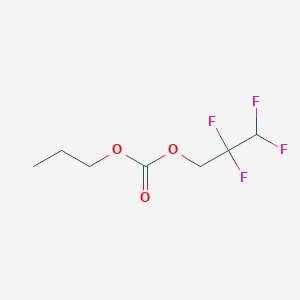![molecular formula C16H29CaN5NaO8 B12090268 Calciate(1-), [5,8-bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]-, sodium, hydrate (9CI)](/img/structure/B12090268.png)
Calciate(1-), [5,8-bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]-, sodium, hydrate (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calciate(1-), [5,8-bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]-, sodium, hydrate (9CI) is a complex chemical compound with a wide range of applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
准备方法
合成路线和反应条件: 1-钙酸根,[5,8-双(羧甲基)-11-[2-(甲氨基)-2-氧代乙基]-3-氧代-2,5,8,11-四氮十三烷-13-酸根(3-)],钠盐,水合物的合成涉及多个步骤反应条件,如温度、压力和pH值,都经过精心控制,以确保获得所需的产物,并具有高纯度和产率 .
工业生产方法: 在工业环境中,这种化合物的生产是通过使用大型反应器和自动化系统进行放大生产的。该过程涉及使用高纯度试剂和先进的纯化技术来达到所需的质量标准。 工业生产方法的设计目的是经济高效且环境友好 .
化学反应分析
反应类型: 1-钙酸根,[5,8-双(羧甲基)-11-[2-(甲氨基)-2-氧代乙基]-3-氧代-2,5,8,11-四氮十三烷-13-酸根(3-)],钠盐,水合物(9CI)会经历各种类型的化学反应,包括氧化反应、还原反应和取代反应。 这些反应对于改变化合物的性质和增强其功能至关重要 .
常见的试剂和条件: 这些反应中使用的常见试剂包括氧化剂、还原剂和亲核试剂。反应条件,如溶剂选择、温度和反应时间,都被优化以达到预期的结果。 例如,氧化反应可能需要使用高锰酸钾之类的强氧化剂,而还原反应可能涉及使用硼氢化钠之类的还原剂 .
形成的主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化反应可能导致形成羧酸,而还原反应可能产生醇或胺。
科学研究应用
1-钙酸根,[5,8-双(羧甲基)-11-[2-(甲氨基)-2-氧代乙基]-3-氧代-2,5,8,11-四氮十三烷-13-酸根(3-)],钠盐,水合物(9CI)在科学研究中具有众多应用。在化学领域,它被用作各种合成转化反应的试剂以及某些反应的催化剂。在生物学领域,它被用于研究酶抑制和蛋白质相互作用。在医学领域,该化合物正在被研究其潜在的治疗作用,包括其在药物递送系统中的作用以及作为诊断剂的作用。 在工业中,它被用于生产先进材料以及作为各种配方中的添加剂 .
作用机制
1-钙酸根,[5,8-双(羧甲基)-11-[2-(甲氨基)-2-氧代乙基]-3-氧代-2,5,8,11-四氮十三烷-13-酸根(3-)],钠盐,水合物(9CI)的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可以与金属离子结合,形成稳定的络合物,从而可以调节酶和其他蛋白质的活性。这种相互作用会导致细胞过程发生变化,例如信号转导和基因表达。 所涉及的具体分子靶点和途径取决于具体的应用和使用环境 .
相似化合物的比较
类似化合物: 与1-钙酸根,[5,8-双(羧甲基)-11-[2-(甲氨基)-2-氧代乙基]-3-氧代-2,5,8,11-四氮十三烷-13-酸根(3-)],钠盐,水合物(9CI)类似的化合物包括其他金属螯合剂和络合化合物。 例如,乙二胺四乙酸 (EDTA)、二乙烯三胺五乙酸 (DTPA) 和硝基三乙酸 (NTA) .
独特性: 使1-钙酸根,[5,8-双(羧甲基)-11-[2-(甲氨基)-2-氧代乙基]-3-氧代-2,5,8,11-四氮十三烷-13-酸根(3-)],钠盐,水合物(9CI)与这些类似化合物区别开来的,是其独特的结构,它允许与金属离子以及生物分子发生特定的相互作用。 这种特异性使其在需要精确控制金属离子结合和释放的应用中特别有价值 .
属性
分子式 |
C16H29CaN5NaO8 |
|---|---|
分子量 |
482.5 g/mol |
InChI |
InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);; |
InChI 键 |
XXGIRMAAKURQHM-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O.[Na].[Ca] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B12090190.png)
![Tert-butyl-dimethyl-[(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12090197.png)
![rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline](/img/structure/B12090205.png)



![4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride](/img/structure/B12090235.png)

![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12090250.png)
![tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B12090258.png)
![2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12090261.png)



